molecular formula C11H17N3O3 B1478815 5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097944-75-5

5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1478815
CAS RN: 2097944-75-5
M. Wt: 239.27 g/mol
InChI Key: DSVFXZAJEQNGDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolopyridines has been a topic of interest in recent years due to their pharmacological properties . Various methods have been developed for the synthesis of pyrrolopyridines and their derivatives .


Molecular Structure Analysis

The molecular structure of pyrrolopyridines consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyridines are diverse and depend on the specific substituents present on the pyrrolopyridine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines can vary widely depending on their specific structure. For example, 1H-Pyrrolo[2,3-c]pyridine has a molecular weight of 118.14 .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and its derivatives are synthesized through various chemical reactions. A notable method involves the preparation of 7-Arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones using arynic methodology, showcasing its chemical versatility (Wang et al., 1998). Additionally, the compound is involved in the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting a method that enhances reaction efficiency and yield (Nikpassand et al., 2010).

Photoluminescent Materials

The compound is also integral in the creation of photoluminescent materials. A series of π-conjugated polymers and copolymers containing this compound as part of the main chain have been developed, displaying strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Xanthine Oxidase Inhibitory Analysis

In medicinal chemistry, derivatives of the compound, such as 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine), have been analyzed for their inhibitory properties against xanthine oxidase, although with weak inhibitory effects. This research provides insights into the potential medical applications of the compound and its derivatives (Schneller et al., 1978).

Safety and Hazards

The safety and hazards associated with pyrrolopyridines can vary depending on their specific structure. For example, 1H-Pyrrolo[2,3-c]pyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions in the study of pyrrolopyridines likely involve the development of new synthesis methods and the exploration of their pharmacological properties .

properties

IUPAC Name

5-(2-aminopropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-6(12)9(15)14-4-3-7-8(5-14)11(17)13(2)10(7)16/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVFXZAJEQNGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2C(C1)C(=O)N(C2=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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